

YSR734: A Technical Guide to the Covalent Inhibition of HDAC1 and HDAC2

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Compound of Interest

Compound Name: YSR734

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **YSR734**, a first-in-class covalent inhibitor of Class I histone deacetylases (HDACs), with a particular focus on its interaction with HDAC1 and HDAC2. This document details the quantitative inhibitory data, comprehensive experimental protocols, and the mechanistic pathways associated with **YSR734**'s function.

Core Concepts and Mechanism of Action

YSR734 is a novel covalent inhibitor designed to selectively target Class I HDAC enzymes.^{[1][2][3][4][5]} Its structure incorporates a 2-aminobenzanilide zinc-binding group and a pentafluorobenzenesulfonamide (PFBS) electrophile. This design allows for initial binding to the active site, followed by the formation of a covalent bond with a conserved cysteine residue, specifically Cys274 in the catalytic domain of HDAC2. This covalent and irreversible modification leads to a sustained inhibition of the enzyme's deacetylase activity.

Quantitative Inhibitory Data

The inhibitory activity of **YSR734** against Class I HDACs has been quantified through various biochemical assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its potent and selective inhibition of HDAC1, HDAC2, and HDAC3.

Target Enzyme	IC50 (nM)
HDAC1	110
HDAC2	154
HDAC3	143

Table 1: In vitro inhibitory potency of **YSR734** against Class I HDACs.

YSR734 displays significantly lower activity against other HDAC isoforms, highlighting its Class I selectivity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the covalent inhibition of HDAC1 and HDAC2 by **YSR734**.

In Vitro HDAC Inhibition Assay

This protocol outlines the determination of IC50 values for **YSR734** against HDAC1 and HDAC2.

Materials:

- Recombinant human HDAC1 and HDAC2 enzymes
- Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
- Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
- Developer solution (e.g., Trypsin and Trichostatin A in developer buffer)
- **YSR734** stock solution (in DMSO)
- 384-well black plates
- Plate reader with fluorescence detection (Excitation: 360 nm, Emission: 460 nm)

Procedure:

- Prepare serial dilutions of **YSR734** in assay buffer.
- Add 5 μ L of the diluted **YSR734** or vehicle (DMSO) to the wells of a 384-well plate.
- Add 10 μ L of the HDAC enzyme solution (HDAC1 or HDAC2) to each well and incubate for a specified pre-incubation time (e.g., 60 minutes) at 37°C to allow for covalent bond formation.
- Initiate the deacetylase reaction by adding 5 μ L of the fluorogenic substrate to each well.
- Incubate the plate at 37°C for 60 minutes.
- Stop the reaction by adding 10 μ L of the developer solution.
- Incubate at 37°C for 15 minutes to allow for the cleavage of the deacetylated substrate.
- Measure the fluorescence intensity using a plate reader.
- Calculate the percent inhibition for each **YSR734** concentration relative to the vehicle control.
- Determine the IC₅₀ values by fitting the data to a four-parameter logistic dose-response curve.

Cellular Target Engagement - Western Blot Analysis

This protocol details the assessment of **YSR734**'s ability to induce histone hyperacetylation in a cellular context, a downstream marker of HDAC inhibition.

Materials:

- MV4-11 (or other suitable) cell line
- RPMI-1640 medium supplemented with 10% FBS
- **YSR734**
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

- BCA protein assay kit
- SDS-PAGE gels
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-acetyl-Histone H3, anti-Histone H3, anti-HSC70
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

- Seed MV4-11 cells and allow them to adhere overnight.
- Treat the cells with increasing concentrations of **YSR734** for a specified duration (e.g., 6 hours).
- For washout experiments, remove the drug-containing medium, wash the cells with PBS, and incubate in fresh medium for an additional period (e.g., 16 hours).
- Harvest the cells and prepare whole-cell lysates using ice-cold lysis buffer.
- Determine the protein concentration of each lysate using the BCA assay.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) overnight at 4°C.

- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
- Normalize the acetyl-histone signal to the total histone or a loading control (e.g., HSC70) signal.

Covalent Modification Analysis - Mass Spectrometry

This protocol outlines the method to confirm the covalent adduction of **YSR734** to HDAC2.

Materials:

- Recombinant human HDAC2
- **YSR734**
- Incubation buffer (e.g., Tris buffer, pH 7.5)
- Dithiothreitol (DTT)
- Iodoacetamide (IAM)
- Trypsin
- LC-MS/MS system

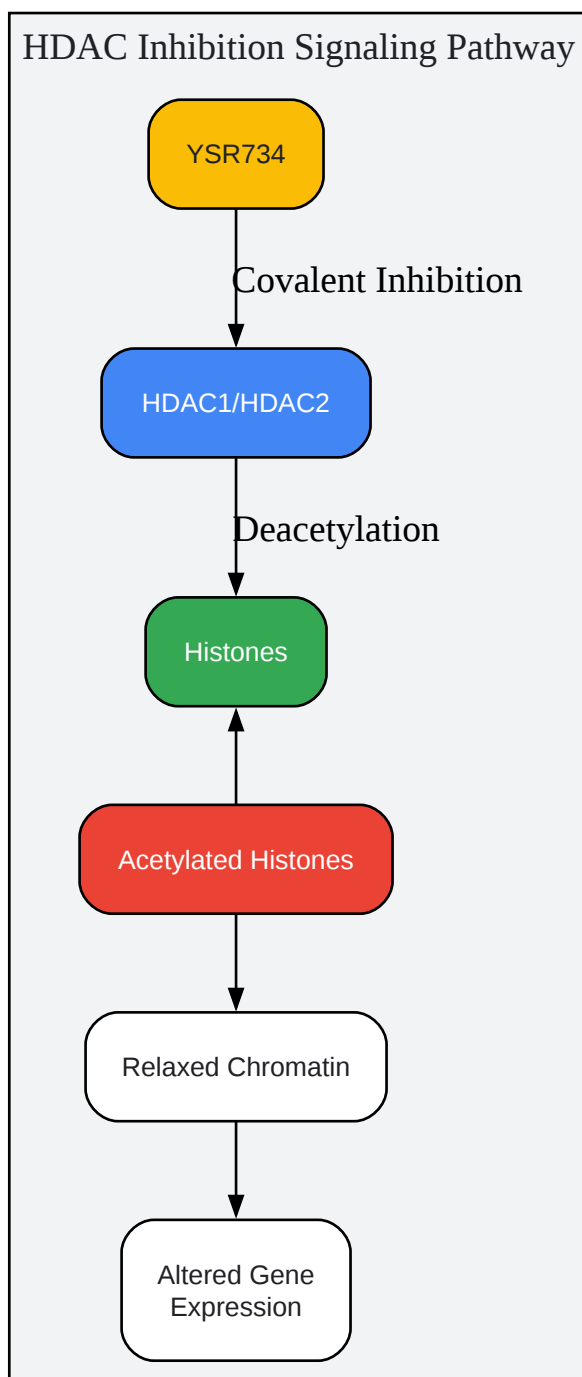
Procedure:

- Incubate recombinant HDAC2 with an excess of **YSR734** at 37°C for a sufficient time to ensure covalent modification.
- Denature the protein sample, reduce the disulfide bonds with DTT, and alkylate the free cysteines with IAM.

- Digest the protein into peptides using trypsin.
- Analyze the resulting peptide mixture by LC-MS/MS.
- Search the MS/MS data against the HDAC2 protein sequence, including a variable modification on cysteine residues corresponding to the mass of **YSR734**.
- Identify the specific peptide containing the modified Cys274 residue to confirm the site of covalent adduction.

Visualizations

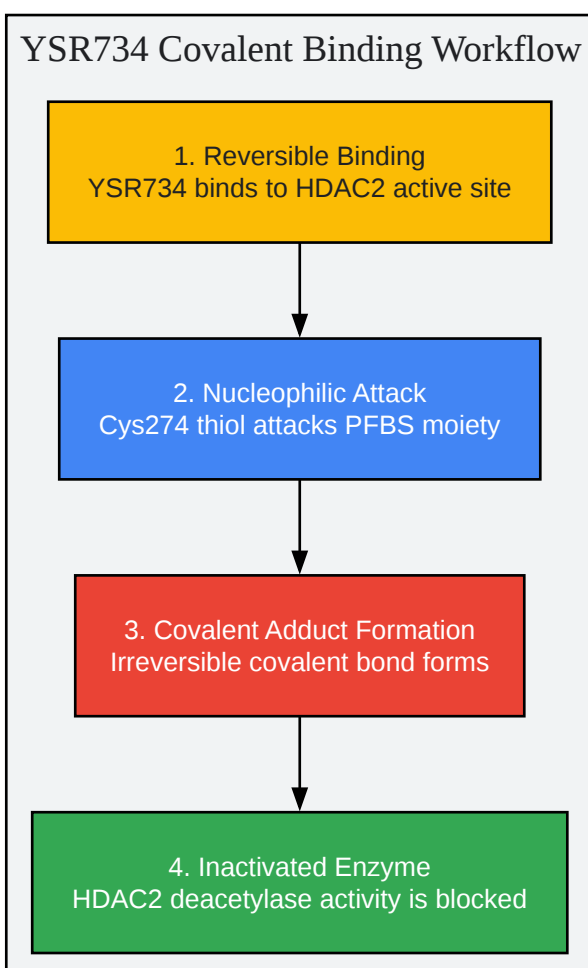
The following diagrams illustrate the key processes involved in the covalent inhibition of HDAC1/2 by **YSR734**.



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HDAC Inhibition Signaling Pathway by YSR734.

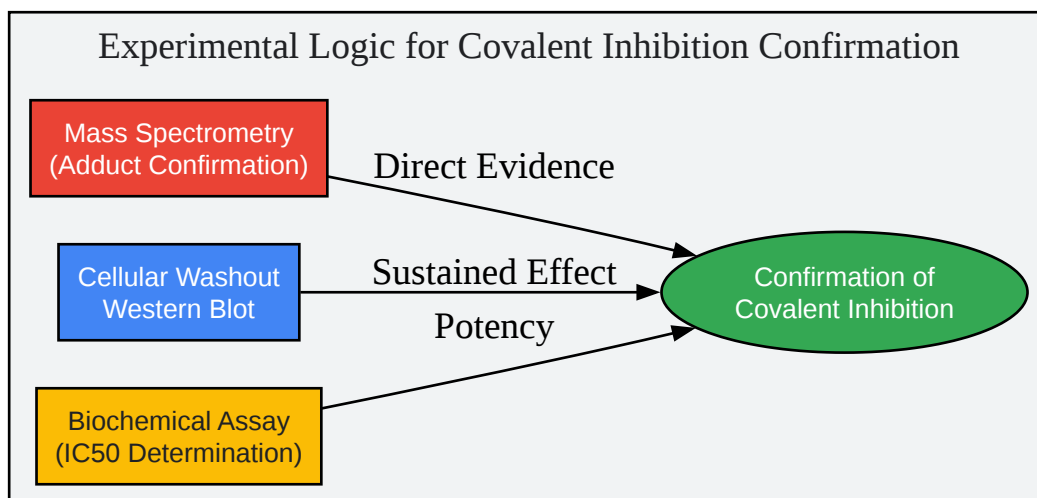
YSR734 Covalent Binding Workflow



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*Workflow of **YSR734** Covalent Modification of HDAC2.*

Experimental Logic for Covalent Inhibition Confirmation



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Logical Flow for Confirming Covalent Inhibition.

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